molecular formula C6H3ClF3N B1661970 2-Chloro-5-(trifluoromethyl)pyridine CAS No. 52334-81-3

2-Chloro-5-(trifluoromethyl)pyridine

Cat. No. B1661970
CAS RN: 52334-81-3
M. Wt: 181.54 g/mol
InChI Key: JFZJMSDDOOAOIV-UHFFFAOYSA-N
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Patent
US04184041

Procedure details

In an autoclave were placed 2.9 g of 2-chloro-5-iodopyridine, 2.5 g of trifluoromethyl bromide dissolved in 100 ml of pyridine and 1.6 g of copper dust, and the mixture was reacted at 170° C. for 18 hours. After cooling the system, the reaction mixture was added to a suitable amount of water and extracted with methylene chloride. The extract was washed successively with water, 10% dilute hydrochloric acid, and water. After drying over anhydrous sodium sulfate, the extract was distilled to remove the methylene chloride and obtain 300 mg of 2-chloro-5-trifluoromethylpyridine.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[F:9][C:10](Br)([F:12])[F:11].O>N1C=CC=CC=1.[Cu]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:10]([F:12])([F:11])[F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(F)(F)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
1.6 g
Type
solvent
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the system
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed successively with water, 10% dilute hydrochloric acid, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the extract was distilled
CUSTOM
Type
CUSTOM
Details
to remove the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.